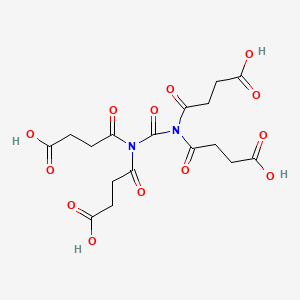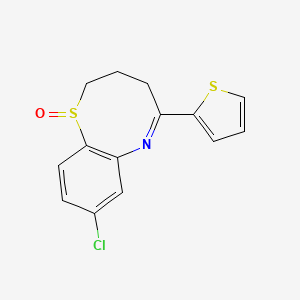silane CAS No. 75822-21-8](/img/structure/B14445172.png)
[2-(4-Ethenylphenyl)ethyl](trimethoxy)silane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Ethenylphenyl)ethylsilane is a chemical compound with the molecular formula C₁₃H₂₀O₃Si. It is an organosilicon compound that features a trimethoxysilane group attached to a phenylethyl group with an ethenyl substituent.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Ethenylphenyl)ethylsilane typically involves the reaction of 4-ethenylphenylethyl alcohol with trimethoxysilane in the presence of a catalyst. The reaction conditions often include an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The reaction is usually carried out at elevated temperatures to ensure complete conversion of the starting materials .
Industrial Production Methods
Industrial production of 2-(4-Ethenylphenyl)ethylsilane follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of high-purity starting materials and catalysts is crucial to ensure the quality of the final product .
化学反応の分析
Types of Reactions
2-(4-Ethenylphenyl)ethylsilane undergoes various types of chemical reactions, including:
Hydrolysis: The trimethoxysilane group can be hydrolyzed to form silanols, which can further condense to form siloxane bonds.
Addition Reactions: The ethenyl group can participate in addition reactions, such as hydrosilylation, where it reacts with silicon-hydrogen bonds.
Substitution Reactions: The phenylethyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Water or aqueous acids/bases are commonly used to hydrolyze the trimethoxysilane group.
Hydrosilylation: Catalysts such as platinum or rhodium complexes are used to facilitate the addition of silicon-hydrogen bonds to the ethenyl group.
Substitution: Electrophilic reagents like halogens or nitrating agents are used for aromatic substitution reactions.
Major Products Formed
Hydrolysis: Silanols and siloxanes.
Hydrosilylation: Organosilicon compounds with new silicon-carbon bonds.
Substitution: Substituted phenylethyl derivatives.
科学的研究の応用
Chemistry
In chemistry, 2-(4-Ethenylphenyl)ethylsilane is used as a precursor for the synthesis of various organosilicon compounds. It is also employed in the preparation of silane coupling agents, which are used to improve the adhesion between organic and inorganic materials .
Biology and Medicine
In biological and medical research, this compound is explored for its potential use in drug delivery systems. The silane group can be functionalized to attach bioactive molecules, allowing for targeted delivery and controlled release .
Industry
Industrially, 2-(4-Ethenylphenyl)ethylsilane is used in the production of silicone-based materials, such as sealants, adhesives, and coatings. Its ability to form strong siloxane bonds makes it valuable in applications requiring durable and flexible materials .
作用機序
The mechanism of action of 2-(4-Ethenylphenyl)ethylsilane involves the hydrolysis of the trimethoxysilane group to form silanols, which can further condense to form siloxane bonds. This process is crucial in the formation of silicone-based materials. The ethenyl group can participate in addition reactions, forming new carbon-silicon bonds that enhance the material properties .
類似化合物との比較
Similar Compounds
Trimethoxysilane: An organosilicon compound with the formula HSi(OCH₃)₃, used as a basic raw material for silicone production.
Vinyltrimethoxysilane: Similar to 2-(4-Ethenylphenyl)ethylsilane but with a vinyl group instead of a phenylethyl group.
Uniqueness
2-(4-Ethenylphenyl)ethylsilane is unique due to the presence of both the ethenyl and phenylethyl groups, which provide additional reactivity and functionality compared to simpler silanes. This makes it particularly useful in applications requiring specific chemical modifications and enhanced material properties .
特性
CAS番号 |
75822-21-8 |
|---|---|
分子式 |
C13H20O3Si |
分子量 |
252.38 g/mol |
IUPAC名 |
2-(4-ethenylphenyl)ethyl-trimethoxysilane |
InChI |
InChI=1S/C13H20O3Si/c1-5-12-6-8-13(9-7-12)10-11-17(14-2,15-3)16-4/h5-9H,1,10-11H2,2-4H3 |
InChIキー |
ZXOITVITYHEIPE-UHFFFAOYSA-N |
正規SMILES |
CO[Si](CCC1=CC=C(C=C1)C=C)(OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


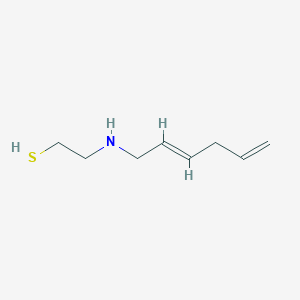


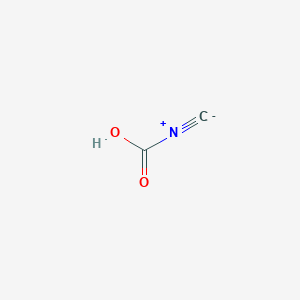
![Propanedioic acid, [1-(methoxycarbonyl)-1H-indol-3-yl]-, dimethyl ester](/img/structure/B14445119.png)

![2-[2-(4-aminobenzoyl)oxyethoxy]ethyl-dipropylazanium;chloride](/img/structure/B14445128.png)
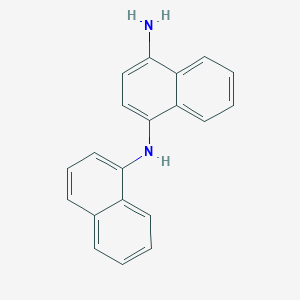
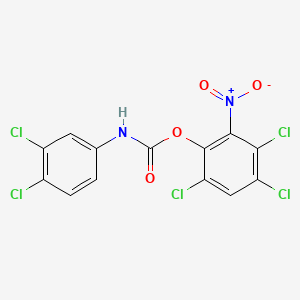
![3,4-Dihydrobenzo[f]quinoxalin-6(2H)-one](/img/structure/B14445134.png)
![7-Oxabicyclo[4.1.0]hept-3-ene-1-carbaldehyde](/img/structure/B14445146.png)
